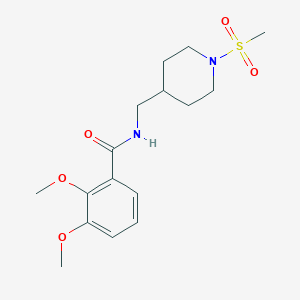![molecular formula C18H22ClN3O4S B2616561 2-[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-ethylpyrimidine CAS No. 2380190-79-2](/img/structure/B2616561.png)
2-[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-ethylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-ethylpyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a piperidine-based molecule that has been synthesized using a specific method, and its mechanism of action has been studied extensively.
Aplicaciones Científicas De Investigación
2-[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-ethylpyrimidine has been used in several scientific research applications. One of the key applications of this compound is in the study of ion channels. It has been shown to inhibit certain ion channels, which can have implications in the treatment of various diseases. Additionally, this compound has been used in the study of G protein-coupled receptors, which are important targets for drug development.
Mecanismo De Acción
The mechanism of action of 2-[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-ethylpyrimidine involves the inhibition of certain ion channels and G protein-coupled receptors. This compound has been shown to bind to specific sites on these proteins, which can alter their function. This mechanism of action has been studied extensively and has been reported in several scientific publications.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are dependent on the specific ion channels and G protein-coupled receptors that are inhibited. In general, this compound has been shown to have a variety of effects on cellular signaling pathways, which can have implications in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the key advantages of 2-[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-ethylpyrimidine is its specificity for certain ion channels and G protein-coupled receptors. This allows researchers to study the effects of inhibiting these proteins in a controlled manner. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 2-[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-ethylpyrimidine. One potential direction is the development of more specific inhibitors of ion channels and G protein-coupled receptors. Additionally, this compound could be used in the development of new drugs for the treatment of various diseases. Finally, further studies could be conducted to investigate the potential toxic effects of this compound and to develop methods for mitigating these effects.
Conclusion
In conclusion, this compound is a piperidine-based compound that has potential applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound in the field of scientific research.
Métodos De Síntesis
The synthesis of 2-[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-ethylpyrimidine involves the reaction of 3-chloro-4-methoxyphenylsulfonyl chloride with piperidine-4-ol in the presence of a base. The resulting compound is then reacted with 5-ethyl-2-hydroxypyrimidine to yield the final product. This synthesis method has been optimized to yield a high purity product and has been reported in several scientific publications.
Propiedades
IUPAC Name |
2-[1-(3-chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-ethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O4S/c1-3-13-11-20-18(21-12-13)26-14-6-8-22(9-7-14)27(23,24)15-4-5-17(25-2)16(19)10-15/h4-5,10-12,14H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEDGERIOPVZEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(Aminomethyl)phenoxy]ethanol hydrochloride](/img/structure/B2616481.png)
![2-(4-{[1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)pyrimidine](/img/structure/B2616482.png)
![5-((4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2616484.png)
![N-(4-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2616486.png)

![2-Chloro-1-[4-(2-hydroxypropyl)-2-methylpiperazin-1-yl]ethanone](/img/structure/B2616489.png)
![Methyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2616490.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide](/img/structure/B2616491.png)
![3-(2,5-dimethylphenyl)-2-(2-oxopropylsulfanyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2616494.png)

![1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propan-1-one](/img/structure/B2616499.png)
![ethyl 2-(2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2616501.png)